Cas no 220141-74-2 (2,4,5-Trifluorophenylacetonitrile)

2,4,5-Trifluorophenylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2,4,5-trifluorobenzyl cyanide
- 2,4,5-Trifluorophenylacetonitrile
- 2-(2,4,5-trifluorophenyl)acetonitrile
- (2,4,5-Trifluoro-phenyl)-acetonitrile
- 2-(2,4,5-trifluorophenyl)ethanenitrile
- PubChem4206
- KSC494K1D
- PC7818M
- SBB064367
- 2,4,5-(trifluorophenyl)acetonitrile
- FCH918074
- WT1750
- TRA0062106
- SCHEMBL3718087
- SY021833
- T2414
- AMY22337
- PS-10126
- 2,4,5-trifluorobenzylcyanide
- AC-9793
- MFCD00061220
- EN300-1852511
- AKOS006229395
- FT-0646019
- 220141-74-2
- CYCLOHEPTYLMETHYLIODIDE
- DTXSID20380730
- CS-W017659
- DB-023828
- JTYBTJVFXUKNKW-UHFFFAOYSA-N
- 2,4,5-Trifluorobenzeneacetonitrile; 2,4,5-Trifluorobenzyl Cyanide; 2,4,5-Trifluorobenzylcyanide; 2-(2,4,5-Trifluorophenyl)acetonitrile
-
- MDL: MFCD00061220
- Inchi: 1S/C8H4F3N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2
- InChI Key: JTYBTJVFXUKNKW-UHFFFAOYSA-N
- SMILES: FC1=C([H])C(=C(C([H])=C1C([H])([H])C#N)F)F
Computed Properties
- Exact Mass: 171.03000
- Monoisotopic Mass: 171.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: liquid
- Density: 1.35
- Melting Point: No data available
- Boiling Point: 214.4°Cat760mmHg
- Flash Point: 83.5°C
- Refractive Index: 1.468
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 23.79000
- LogP: 2.16998
- Solubility: Not determined
2,4,5-Trifluorophenylacetonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H331,H302,H312,H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:3276
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Hazard Level:6.1
- Storage Condition:Store at 4 ° C, better storage at -4 ° C
- HazardClass:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
2,4,5-Trifluorophenylacetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4,5-Trifluorophenylacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 007699-1g |
2,4,5-Trifluorophenylacetonitrile |
220141-74-2 | 97% | 1g |
$12.00 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2414-5g |
2,4,5-Trifluorophenylacetonitrile |
220141-74-2 | 97.0%(GC) | 5g |
¥1990.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T72470-1g |
2,4,5-Trifluorobenzyl cyanide |
220141-74-2 | 1g |
¥808.0 | 2021-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820207-5g |
2,4,5-Trifluorophenylacetonitrile |
220141-74-2 | 98% | 5g |
843.30 | 2021-05-17 | |
Chemenu | CM373371-5g |
2,4,5-trifluorobenzyl cyanide |
220141-74-2 | 95%+ | 5g |
$140 | 2022-06-11 | |
TRC | T895615-10g |
2,4,5-Trifluorophenylacetonitrile |
220141-74-2 | 10g |
110.00 | 2021-07-16 | ||
abcr | AB108595-5 g |
2,4,5-Trifluorophenylacetonitrile, 97%; . |
220141-74-2 | 97% | 5g |
€73.80 | 2023-02-05 | |
eNovation Chemicals LLC | Y1189303-10g |
2,4,5-Trifluorophenylacetonitrile |
220141-74-2 | 95% | 10g |
$180 | 2023-09-02 | |
Fluorochem | 007699-5g |
2,4,5-Trifluorophenylacetonitrile |
220141-74-2 | 97% | 5g |
£19.00 | 2022-03-01 | |
Fluorochem | 007699-100g |
2,4,5-Trifluorophenylacetonitrile |
220141-74-2 | 97% | 100g |
£328.00 | 2022-03-01 |
2,4,5-Trifluorophenylacetonitrile Related Literature
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
Additional information on 2,4,5-Trifluorophenylacetonitrile
2,4,5-Trifluorophenylacetonitrile: A Comprehensive Overview
The compound 2,4,5-Trifluorophenylacetonitrile, identified by the CAS number 220141-74-2, is a highly specialized organic chemical. This compound belongs to the class of acetonitriles and features a trifluorophenyl group attached to an acetonitrile moiety. The presence of three fluorine atoms on the aromatic ring significantly influences its chemical properties, making it a valuable compound in various applications.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The trifluorophenyl group in 2,4,5-Trifluorophenylacetonitrile contributes to its high stability and lipophilicity, which are desirable traits in pharmaceuticals. Researchers have explored its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The synthesis of 2,4,5-Trifluorophenylacetonitrile typically involves multi-step reactions. One common approach is the nucleophilic substitution of a suitable trifluorophenyl bromide with cyanide ions. This method ensures high purity and yield, making it suitable for large-scale production. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and IR spectroscopy, which have provided insights into its electronic and vibrational properties.
In terms of applications, 2,4,5-Trifluorophenylacetonitrile has found utility in the agrochemical industry as well. Its ability to act as a precursor for herbicides and insecticides has been documented in recent agricultural research. The compound's stability under harsh environmental conditions makes it ideal for these applications.
The environmental impact of 2,4,5-Trifluorophenylacetonitrile has also been a topic of interest. Studies have shown that it undergoes biodegradation under specific conditions, reducing its persistence in the environment. This information is crucial for regulatory agencies assessing its safety for industrial use.
In conclusion, 2,4,5-Trifluorophenylacetonitrile, with its unique chemical properties and diverse applications, continues to be a focal point in both academic and industrial research. As new findings emerge from ongoing studies, this compound is expected to play an even more significant role in advancing various fields of science and technology.
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